molecular formula C15H10ClF3O3 B7962263 Methyl 2-chloro-4-[3-(trifluoromethoxy)phenyl]benzoate

Methyl 2-chloro-4-[3-(trifluoromethoxy)phenyl]benzoate

Cat. No.: B7962263
M. Wt: 330.68 g/mol
InChI Key: BBTRWWFYVLHOHM-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4-[3-(trifluoromethoxy)phenyl]benzoate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a trifluoromethoxy group, which is known to enhance the chemical stability and biological activity of molecules. The presence of both chloro and trifluoromethoxy groups makes it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-4-[3-(trifluoromethoxy)phenyl]benzoate typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of 2-chloro-4-[3-(trifluoromethoxy)phenyl]benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4-[3-(trifluoromethoxy)phenyl]benzoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The aromatic ring can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous ether.

Major Products Formed

    Substitution: Formation of substituted derivatives such as 2-azido-4-[3-(trifluoromethoxy)phenyl]benzoate.

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of 2-chloro-4-[3-(trifluoromethoxy)phenyl]benzyl alcohol.

Scientific Research Applications

Methyl 2-chloro-4-[3-(trifluoromethoxy)phenyl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to enhance the pharmacokinetic properties of active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced stability and performance.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-4-[3-(trifluoromethoxy)phenyl]benzoate is largely dependent on its interaction with specific molecular targets. The trifluoromethoxy group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes. The chloro group can participate in various interactions, including hydrogen bonding and halogen bonding, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-chloro-4-[3-(trifluoromethyl)phenyl]benzoate: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    Methyl 2-chloro-4-[3-(difluoromethoxy)phenyl]benzoate: Similar structure but with a difluoromethoxy group.

    Methyl 2-chloro-4-[3-(trifluoromethoxy)phenyl]benzoate: Similar structure but with different substituents on the aromatic ring.

Uniqueness

This compound is unique due to the presence of both chloro and trifluoromethoxy groups, which confer distinct chemical and biological properties. The trifluoromethoxy group, in particular, is known to enhance the compound’s stability and lipophilicity, making it a valuable building block in the synthesis of pharmaceuticals and other bioactive molecules.

Properties

IUPAC Name

methyl 2-chloro-4-[3-(trifluoromethoxy)phenyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3O3/c1-21-14(20)12-6-5-10(8-13(12)16)9-3-2-4-11(7-9)22-15(17,18)19/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBTRWWFYVLHOHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC(=CC=C2)OC(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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